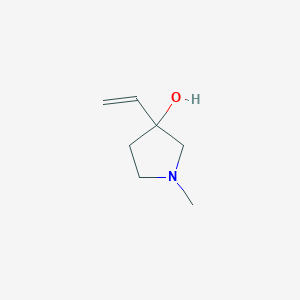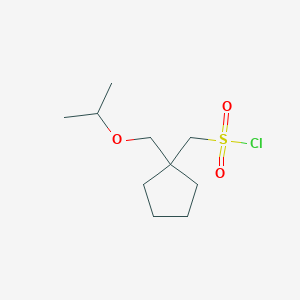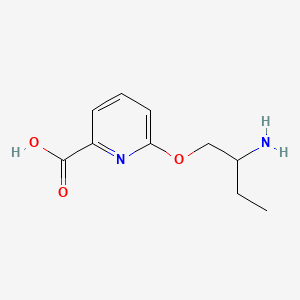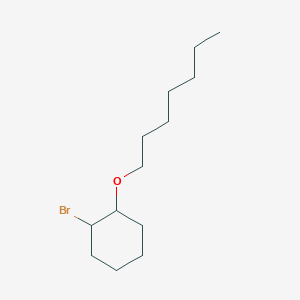![molecular formula C8H12O B13495540 6-Methylspiro[3.3]heptan-1-one](/img/structure/B13495540.png)
6-Methylspiro[3.3]heptan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylspiro[33]heptan-1-one is a chemical compound characterized by a spirocyclic structure, where a cyclopropane ring is fused to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylspiro[3.3]heptan-1-one can be achieved through several methods. One common approach involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. This reaction proceeds via nucleophilic addition to the cyclopropanone formed in situ, followed by a strain-relocating semipinacol rearrangement in the presence of acid . The process is regio- and stereospecific, leading to optically active 3-substituted spiro[3.3]heptan-1-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
6-Methylspiro[3.3]heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Aplicaciones Científicas De Investigación
6-Methylspiro[3.3]heptan-1-one has several applications in scientific research:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Drug Discovery: Its unique structure makes it a valuable scaffold for designing new pharmaceuticals.
Material Science: The spirocyclic structure imparts unique physical properties, making it useful in the development of new materials.
Mecanismo De Acción
The mechanism of action of 6-Methylspiro[3.3]heptan-1-one involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[3.3]heptane: A similar spirocyclic compound without the methyl group.
Spiro[3.4]octan-1-one: A larger spirocyclic compound with an additional carbon in the ring structure.
Uniqueness
6-Methylspiro[3.3]heptan-1-one is unique due to its specific spirocyclic structure and the presence of a methyl group, which can influence its reactivity and binding properties. This makes it distinct from other spirocyclic compounds and valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H12O |
|---|---|
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
2-methylspiro[3.3]heptan-7-one |
InChI |
InChI=1S/C8H12O/c1-6-4-8(5-6)3-2-7(8)9/h6H,2-5H2,1H3 |
Clave InChI |
GAVHFDIGRBTDFX-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2(C1)CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl[(3-methylidenecyclobutyl)methyl]amine](/img/structure/B13495460.png)
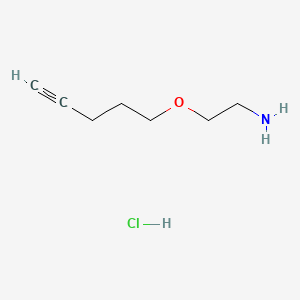

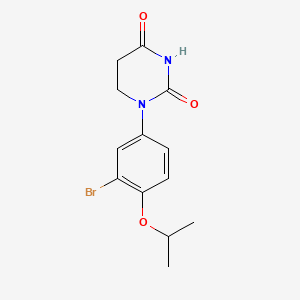
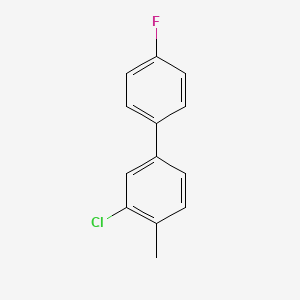
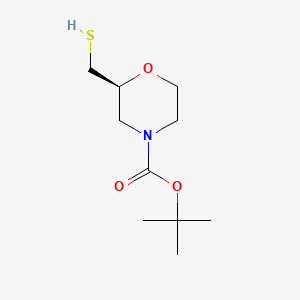
![(2E)-3-[1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B13495483.png)
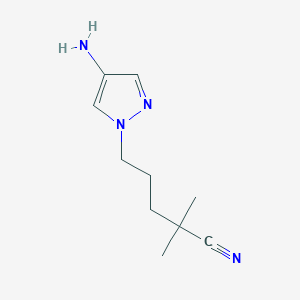
![Ethyl 3-(4-chlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13495516.png)
![3-[(Fluorosulfonyl)methyl]benzoic acid](/img/structure/B13495526.png)
